molecular formula C9H10N2O5 B8353925 2-Carbamoylmethoxy-5-methoxynitrobenzene

2-Carbamoylmethoxy-5-methoxynitrobenzene

Cat. No. B8353925
M. Wt: 226.19 g/mol
InChI Key: ZXDMCFLZLMEYSJ-UHFFFAOYSA-N
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Patent
US05719141

Procedure details

Reaction of 1.41 g of 4-methoxy-2-nitrophenol, 3.04 g potassium carbonate and 3.61 g of iodoacetamide analogously to the process described in Example 55) gives 2-carbamoylmethoxy-5-methoxynitrobenzene: mp 190°-1° C.; Rf (O)=0.58; FAB-MS: (M+H)+ =227; anal. calc. for C9H10N2O5 : C47.79%, H4.46%, N12.38%; found C47.90%, H4.48%, N12.58%.
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
3.61 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[C:5]([N+:10]([O-:12])=[O:11])[CH:4]=1.C(=O)([O-])[O-].[K+].[K+].I[CH2:20][C:21]([NH2:23])=[O:22]>>[C:21]([CH2:20][O:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][C:5]=1[N+:10]([O-:12])=[O:11])(=[O:22])[NH2:23] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.41 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
3.04 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.61 g
Type
reactant
Smiles
ICC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)COC1=C(C=C(C=C1)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.